Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride
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Overview
Description
Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an amino group, a methoxy group, and a methylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride typically involves multiple steps. One common method is the reduction of Schiff bases using sodium borohydride. This process involves the reaction of primary amines with aldehydes or ketones to form Schiff bases, which are then reduced to secondary amines using sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as lithium aluminum hydride or sodium borohydride are often employed to facilitate the reduction process .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C12H18ClNO3 |
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Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-12(2,11(14)16-4)8-5-6-9(13)10(7-8)15-3;/h5-7H,13H2,1-4H3;1H |
InChI Key |
PTDNNLXYSVCEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)N)OC)C(=O)OC.Cl |
Origin of Product |
United States |
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